molecular formula C5H6N2OS B6589022 2-(methylamino)-1,3-thiazole-5-carbaldehyde CAS No. 1263210-20-3

2-(methylamino)-1,3-thiazole-5-carbaldehyde

Cat. No.: B6589022
CAS No.: 1263210-20-3
M. Wt: 142.18 g/mol
InChI Key: KSDJPXYNVMNEGZ-UHFFFAOYSA-N
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Description

2-(Methylamino)-1,3-thiazole-5-carbaldehyde is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-1,3-thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminothiazole with formaldehyde and methylamine under acidic conditions. The reaction proceeds as follows:

    Starting Materials: 2-aminothiazole, formaldehyde, and methylamine.

    Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid as the catalyst.

    Procedure: The reactants are mixed and heated to promote cyclization, leading to the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiazole ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitrating agents.

Major Products Formed

    Oxidation: 2-(Methylamino)-1,3-thiazole-5-carboxylic acid.

    Reduction: 2-(Methylamino)-1,3-thiazole-5-methanol.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-(Methylamino)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-(methylamino)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A precursor in the synthesis of 2-(methylamino)-1,3-thiazole-5-carbaldehyde.

    2-(Methylamino)ethanol: Another compound with a methylamino group, used in various industrial applications.

    Thiazole-4-carbaldehyde: A structurally similar compound with different substitution patterns on the thiazole ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a methylamino group and an aldehyde functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

CAS No.

1263210-20-3

Molecular Formula

C5H6N2OS

Molecular Weight

142.18 g/mol

IUPAC Name

2-(methylamino)-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C5H6N2OS/c1-6-5-7-2-4(3-8)9-5/h2-3H,1H3,(H,6,7)

InChI Key

KSDJPXYNVMNEGZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(S1)C=O

Purity

95

Origin of Product

United States

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